N-(2-methoxyphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Description
This compound is a sulfanyl acetamide derivative featuring a dihydropyrazine core substituted with a 4-methoxyphenyl group and an N-(2-methoxyphenyl)acetamide moiety. The sulfanyl (-S-) bridge connects the acetamide to the pyrazinone ring, a structural motif associated with diverse biological activities, including antimicrobial and anti-inflammatory effects. Its synthesis likely involves coupling reactions similar to those described for structurally related compounds in the literature .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-26-15-9-7-14(8-10-15)23-12-11-21-19(20(23)25)28-13-18(24)22-16-5-3-4-6-17(16)27-2/h3-12H,13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHQZYNGPNPYNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations:
- Heterocyclic Core Diversity: The target compound’s dihydropyrazine core distinguishes it from thienopyrimidine () or pyrazolo-pyrazine () analogs. These variations influence electronic properties and binding interactions.
- Substituent Effects : Methoxy groups are common in the target compound and analogs (e.g., 13b in , -02-1 in ), enhancing solubility and modulating receptor affinity. The 2-methoxyphenyl group in the target compound may confer steric effects distinct from 4-methoxyphenyl analogs .
- Sulfanyl Linkage : All compounds share the sulfanyl bridge, critical for stabilizing molecular conformations and enabling thiol-mediated interactions in biological systems .
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